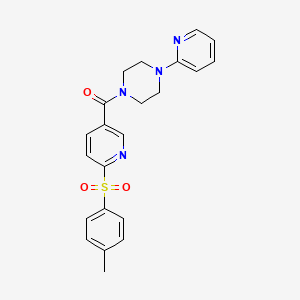

![molecular formula C19H15N3O2S B2434591 N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1286710-91-5](/img/structure/B2434591.png)

N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound might involve the use of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The recent publications describe the synthetic routes of 2-chloroquinoline-3-carbaldehydes following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and obtained from the respective 2-chloro derivative .Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, treatment of 4-hydroxy-2 (1 H )-quinolones 117 with bromine in acetic acid or chloroform affords 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones 118 by concomitant cyclization .科学的研究の応用

Psychotropic, Anti-inflammatory, and Antimicrobial Properties : A study by Zablotskaya et al. (2013) synthesized and characterized a series of derivatives of this compound, revealing significant psychotropic, anti-inflammatory, and cytotoxic effects. These compounds were found to have sedative actions, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some demonstrated antimicrobial action. The research aimed to correlate these biological results with structural characteristics and physicochemical parameters of the compounds (Zablotskaya et al., 2013).

Antibacterial Activity : Palkar et al. (2017) designed and synthesized novel analogs of this compound with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations and were evaluated for their cytotoxic activity against mammalian cell lines (Palkar et al., 2017).

Anticancer Activity : Research by Bu et al. (2001) focused on the synthesis of 7-oxo-7H-dibenzisoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which showed significant cytotoxic activity. The study found that certain derivatives had substantial growth delays against colon tumors in mice, indicating potential for anticancer applications (Bu et al., 2001).

Anticonvulsant Activity : Noureldin et al. (2017) synthesized a series of derivatives that exhibited good anticonvulsant activity. Some of these compounds showed superior anticonvulsant activities compared to reference drugs, highlighting their potential in this area (Noureldin et al., 2017).

Chemical Synthesis and Structural Analysis : A study by Batalha et al. (2019) employed Density Functional Theory (DFT) methods to investigate the regiosselective ethylation reaction of a related compound. This research provides insights into the acid/base behavior and possible reaction paths, contributing to the understanding of the chemical properties of these compounds (Batalha et al., 2019).

作用機序

Target of Action

It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

It is known that similar compounds interact with their targets to induce a variety of biological responses .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to unique biological activities .

Result of Action

Similar compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .

特性

IUPAC Name |

N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-10-11(2)17(23)21-15-9-12(7-8-13(10)15)20-18(24)19-22-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3,(H,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBTVHVKJIBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-yl)prop-2-enamide](/img/structure/B2434508.png)

![N-[1-(4-imidazol-1-ylphenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2434510.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2434511.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyrazin-2-yl)propanamide](/img/structure/B2434512.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2434524.png)

![2-[6-Oxo-3-(trifluoromethyl)piperidin-3-yl]acetic acid](/img/structure/B2434526.png)

![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)